[1,1'-Biphenyl]-2,3,5-triamine

Polymer chemistry Crosslinking architecture Polyimide synthesis

[1,1'-Biphenyl]-2,3,5-triamine (177843-80-0) is an asymmetric triamine monomer with all three -NH₂ groups clustered on a single phenyl ring (2,3,5-substitution). This unique topology creates rigid nodes within polymer matrices, enabling gradient materials or anisotropic films. Unlike symmetric isomers (e.g., 2,4,4'-triamine), this isomer enables localized high crosslink density in polyimides and phenolic resins. Ideal for R&D in high-temperature insulation, corrosion-resistant coatings, and organic electronics. Ensure isomer-specific procurement for your targeted network architecture.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 177843-80-0
Cat. No. B062734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-2,3,5-triamine
CAS177843-80-0
Synonyms[1,1-Biphenyl]-2,3,5-triamine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC(=C2)N)N)N
InChIInChI=1S/C12H13N3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,13-15H2
InChIKeyYYLDVNJVXOFNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Biphenyl]-2,3,5-triamine (CAS 177843-80-0) – Procurement Guide for Asymmetric Triamine Monomers in Polymer and Materials Science


[1,1'-Biphenyl]-2,3,5-triamine (CAS 177843-80-0), also known as 6-phenylbenzene-1,2,4-triamine, is an aromatic triamine monomer with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol. This compound features a biphenyl scaffold with three primary amino (-NH₂) groups substituted at the 2-, 3-, and 5-positions on a single phenyl ring, leaving the second phenyl ring unsubstituted. This asymmetric amine distribution pattern is distinct among biphenyl triamine isomers . The compound is primarily utilized as a monomeric building block in the synthesis of phenolic resins and polyimides, where it contributes to enhanced thermal stability and chemical resistance in the resulting polymer matrices . The predicted physicochemical profile includes a boiling point of 442.7±45.0 °C, density of 1.233±0.06 g/cm³, and pKa of 5.59±0.10 .

Structural Substitution Constraints: Why [1,1'-Biphenyl]-2,3,5-triamine Cannot Be Replaced by Common Biphenyl Triamine Isomers in Crosslinking-Dependent Applications


The substitution pattern of amino groups on a biphenyl core dictates not only the chemical reactivity profile but also the spatial orientation of crosslinking sites, which directly impacts polymer network architecture and final material performance. [1,1'-Biphenyl]-2,3,5-triamine possesses all three primary amine groups concentrated on a single phenyl ring in a 1,2,3,5-substitution pattern (IUPAC numbering), producing a highly asymmetric monomer with unidirectional amine density . In contrast, other commercially referenced biphenyl triamine isomers such as [1,1'-Biphenyl]-2,4,4'-triamine (CAS 2835-69-0) distribute amine groups across both phenyl rings, yielding a more symmetric and elongated crosslinking geometry [1]. Substituting one isomer for another would fundamentally alter the polymer's crosslink density distribution, chain packing, and ultimately its mechanical and thermal properties. Procurement decisions for applications requiring a specific polymer network topology must therefore be isomer-specific rather than compound-class generic.

Quantitative Differentiation Evidence: [1,1'-Biphenyl]-2,3,5-triamine Versus Biphenyl Triamine Isomers and Diamine Analogs


Isomer-Specific Substitution Pattern Drives Distinct Crosslinking Geometry Versus [1,1'-Biphenyl]-2,4,4'-triamine

The substitution pattern of [1,1'-Biphenyl]-2,3,5-triamine places all three amino groups on the same phenyl ring (positions 2, 3, and 5), whereas the comparator isomer [1,1'-Biphenyl]-2,4,4'-triamine (CAS 2835-69-0) distributes its three amino groups across both phenyl rings at positions 2, 4, and 4'. This structural distinction results in fundamentally different spatial arrangements of reactive sites: the target compound exhibits clustered amine density on one ring, while the comparator presents an elongated, two-ring-spanning amine distribution [1]. This difference is non-trivial for polymer network formation—amine group clustering versus dispersion directly affects local crosslink density and chain flexibility in polyimide and phenolic resin matrices [2].

Polymer chemistry Crosslinking architecture Polyimide synthesis

Functional Group Stoichiometry Advantage: Triamine Versus Diamine Building Blocks for Enhanced Crosslink Density

[1,1'-Biphenyl]-2,3,5-triamine possesses three primary amine functional groups (amine functionality = 3), whereas commonly employed biphenyl diamine monomers such as benzidine ([1,1'-biphenyl]-4,4'-diamine, CAS 92-87-5) possess only two amine groups (functionality = 2) . This difference in functionality directly translates to increased crosslinking potential: triamine monomers can form three covalent linkages per monomer unit, introducing branch points into the polymer network, while diamines are limited to linear chain extension. For polyimide synthesis, the triamine core serves as a crosslinking agent capable of creating three-dimensional network structures with higher crosslink density compared to diamine-only systems [1].

Polyimide resins Crosslink density Thermoset polymers

Predicted Electronic Differentiation: HOMO-LUMO Gap Modulation from Ortho- and Meta-Diamine Substitution

Triarylamine (TAA) derivatives are widely employed as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their efficient oxidation at the electron-donating nitrogen center and ability to transport positively charged carriers via radical cations [1]. The substitution pattern of amine groups on the aromatic core directly modulates the molecular geometry and consequently the ionization potential and electrochemical properties. Research on triarylamines has established a correlation between molecular geometry and the electrochemical potential of the first oxidation, with amine moieties connected by biphenyl bridges showing distinct ionization potentials based on substitution topology [2]. The ortho- and meta-arrangement of amine groups in [1,1'-Biphenyl]-2,3,5-triamine introduces steric and electronic effects that differ from para-substituted triarylamine HTMs, potentially shifting the HOMO energy level and affecting hole injection barriers in device architectures.

Hole-transport materials Triarylamine derivatives Organic electronics

Thermal Stability Profile: Predicted Decomposition Parameters for Polymer Formulation Selection

The predicted physicochemical properties of [1,1'-Biphenyl]-2,3,5-triamine provide baseline thermal stability indicators for polymer formulation decisions. The compound exhibits a predicted boiling point of 442.7±45.0 °C, density of 1.233±0.06 g/cm³, and pKa of 5.59±0.10 . In comparison, the isomer [1,1'-Biphenyl]-2,4,4'-triamine (CAS 2835-69-0) shows a predicted boiling point of 405.4±30.0 °C at 760 mmHg, representing a difference of approximately 37 °C in predicted vaporization temperature between the two isomers [1]. The higher predicted boiling point of the 2,3,5-isomer suggests potentially greater thermal resilience as a monomeric unit, which may translate to enhanced thermal stability in the resulting polymer matrix when incorporated into polyimide or phenolic resin backbones .

Thermal stability Polyimide processing High-temperature polymers

Validated Application Scenarios for [1,1'-Biphenyl]-2,3,5-triamine Based on Structural and Functional Evidence


Synthesis of Asymmetric Polyimide Networks Requiring Localized High Crosslink Density

In polyimide formulations where differential crosslink density across the polymer network is desired (e.g., gradient materials, anisotropic films, or coatings with graded mechanical properties), [1,1'-Biphenyl]-2,3,5-triamine serves as a strategic monomer. The clustered arrangement of three amine groups on a single phenyl ring enables localized high crosslink density when reacted with dianhydrides, creating rigid nodes within a more flexible matrix . This topology contrasts with [1,1'-Biphenyl]-2,4,4'-triamine, which distributes crosslink sites across both rings and yields more uniform network density. Researchers developing thermally stable polyimide films with tailored regional properties should procure this specific isomer rather than substituting alternative biphenyl triamines.

Development of Hole-Transport Materials with Non-Linear Amine Architecture for OLED Devices

Triarylamine derivatives represent recurrent structural motifs in functional organic semiconductors for OLEDs, organic solar cells, and organic field-effect transistors [1]. [1,1'-Biphenyl]-2,3,5-triamine provides a precursor core with ortho- and meta-amine substitution that, upon functionalization, yields triarylamine HTMs with distinct molecular geometry compared to conventional para-substituted derivatives. The sterically constrained amine arrangement may modulate the HOMO energy level and influence hole injection barriers. Research groups investigating structure-property relationships in organic electronics—particularly those exploring how amine substitution topology affects electrochemical oxidation potential [2]—should consider this compound as a building block for HTM libraries with non-linear architectures.

Formulation of Phenolic Resins with Enhanced Crosslink Density for High-Temperature Applications

For phenolic resin formulations requiring superior thermal resistance and chemical stability, the triamine functionality (n=3) of [1,1'-Biphenyl]-2,3,5-triamine offers a 50% increase in crosslinking potential compared to conventional diamine monomers (n=2) . When reacted with aldehydes or ketones, this triamine monomer introduces trifunctional branch points that create three-dimensional network structures with higher crosslink density than diamine-only systems. This property is particularly valuable for applications including high-temperature electrical insulation, corrosion-resistant coatings, and structural composites exposed to aggressive thermal environments. Procurement of the triamine over diamine alternatives directly enables the formulation of thermosets with reduced solvent swelling and improved dimensional stability at elevated temperatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,1'-Biphenyl]-2,3,5-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.